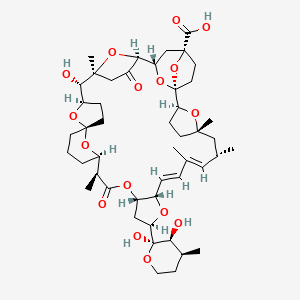
Pectenotoxin 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pectenotoxin 6, also known as this compound, is a useful research compound. Its molecular formula is C47H68O16 and its molecular weight is 889 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 674675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Toxicological Studies
1. Diarrhetic Activity Assessment:
Research has demonstrated that PTX6 exhibits variable toxicity depending on the administration route. In studies involving mice and rats, PTX6 did not induce diarrhea or significant fluid secretion when administered orally at doses of 5 mg/kg and 2 mg/kg, respectively. However, intraperitoneal injections revealed lethal doses of 500 µg/kg in mice, indicating that PTX6 is significantly more toxic via this route .
2. Comparative Toxicity:
A comparative analysis of various pectenotoxins indicates that PTX6 has a lower toxicity profile compared to other analogs like PTX1 and PTX2 when administered intraperitoneally. The lethal doses for PTX6 were identified as approximately 500 µg/kg, while other analogs ranged from 219 to 411 µg/kg . This information is crucial for understanding the safety margins in dietary exposure to shellfish containing this toxin.
Environmental Monitoring
1. Geographic Distribution Studies:
PTX6 has been detected in various marine environments, often in conjunction with other pectenotoxins. For instance, studies in the Yellow Sea (China) have highlighted the presence of PTX6 in algal blooms, emphasizing the need for effective monitoring methods to assess the risk of shellfish contamination .
2. Monitoring Techniques:
Recent advancements in solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have improved the detection capabilities for pectenotoxins, including PTX6. These techniques allow for simultaneous monitoring of multiple toxins in bivalve mollusks, enhancing food safety assessments .
Pharmacological Research
1. Cytotoxicity Studies:
PTX6 has been investigated for its cytotoxic effects on neuroblastoma cells. Initial findings suggest that it may influence cell viability and proliferation, warranting further research into its potential therapeutic applications or implications in cancer biology .
2. Biochemical Pathways:
Understanding the metabolic pathways of PTX6 can provide insights into its biological effects and potential therapeutic uses. Research indicates that pectenotoxins undergo rapid hepatic metabolism, which may influence their toxicity and bioavailability when ingested .
Data Summary
The following table summarizes key findings related to the applications of Pectenotoxin 6:
Eigenschaften
Molekularformel |
C47H68O16 |
|---|---|
Molekulargewicht |
889 g/mol |
IUPAC-Name |
(1R,2S,5S,7S,8E,10E,12S,14R,16S,19S,20R,24R,27R,28S,29S,32S,33S,35R)-14-[(2R,3S,4S)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29-pentamethyl-18,31-dioxo-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-35-carboxylic acid |
InChI |
InChI=1S/C47H68O16/c1-25-9-10-31-33(21-36(56-31)47(54)38(49)27(3)13-19-55-47)57-40(51)28(4)30-8-7-14-45(58-30)16-11-32(59-45)39(50)43(6)23-29(48)37(62-43)34-24-44(41(52)53)17-18-46(60-34,63-44)35-12-15-42(5,61-35)22-26(2)20-25/h9-10,20,26-28,30-39,49-50,54H,7-8,11-19,21-24H2,1-6H3,(H,52,53)/b10-9+,25-20+/t26-,27+,28+,30-,31+,32-,33+,34+,35+,36-,37-,38+,39+,42+,43+,44-,45-,46-,47+/m1/s1 |
InChI-Schlüssel |
IJSPTHZVVHPQQN-DPCJHPGCSA-N |
Isomerische SMILES |
C[C@H]1CCO[C@]([C@H]1O)([C@H]2C[C@H]3[C@@H](O2)/C=C/C(=C/[C@H](C[C@@]4(CC[C@H](O4)[C@@]56CC[C@@](O5)(C[C@H](O6)[C@H]7C(=O)C[C@](O7)([C@H]([C@H]8CC[C@]9(O8)CCC[C@@H](O9)[C@@H](C(=O)O3)C)O)C)C(=O)O)C)C)/C)O |
Kanonische SMILES |
CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C(=O)O)C)C)C)O |
Synonyme |
pectenotoxin 6 PTX6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















